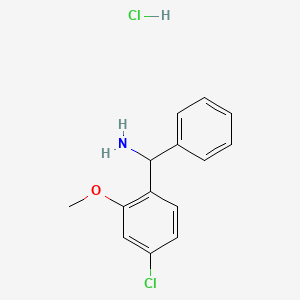

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid, also known as IPAC, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. IPAC is a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Reactive Extraction and Propionic Acid Recovery

Propionic acid, a carboxylic acid, has significant importance in chemical industries. Research into its recovery from aqueous waste streams and fermentation broth has highlighted the effectiveness of reactive extraction techniques. Studies have explored the use of binary extractants and modifier-diluents systems, demonstrating improved extraction efficiencies. This work is crucial for designing processes for propionic acid recovery, offering insights into the roles of binary extractants, modifiers, and diluent effects on extraction equilibria (Keshav et al., 2009), (Kumar et al., 2010).

Liquid Crystal Applications

Carboxylic acids derived from natural sources have been used to synthesize liquid crystals (LCs) with unique properties. Research on diastereomeric carboxylic acids has shown their impact on the liquid crystal phase behavior and physical properties. Such LCs find applications in displays and other electronic devices, with the relative stereochemistry of the carboxylic acids influencing their performance (Tsai et al., 2000).

Organic Synthesis and Catalysis

Carboxylic acids play a pivotal role in organic synthesis, serving as substrates in various catalytic reactions. The development of novel methodologies for the decarboxylative coupling of carboxylic acids has expanded the toolbox of organic chemists, enabling the construction of complex molecules for pharmaceutical and material science applications. These advances include palladium-catalyzed cross-coupling reactions and innovative cascade annulation processes to construct valuable heterocyclic compounds (Wang et al., 2008), (Liao et al., 2005).

Corrosion Inhibition

Research into amino acids based imidazolium zwitterions has unveiled their potential as corrosion inhibitors for mild steel. These novel compounds, derived from carboxylic acids, exhibit excellent inhibition efficiency and offer an environmentally friendly alternative to traditional inhibitors. The study combines experimental approaches with quantum chemical parameters to understand the inhibitors' adsorption behavior and protective mechanisms (Srivastava et al., 2017).

Microbial Production of Propionic Acid

The microbial fermentation of propionic acid, a valuable chemical for the food and pharmaceutical industries, has been extensively studied. Research focuses on optimizing metabolic pathways to increase yield, productivity, and titre, addressing the challenge of high downstream purification costs. Advances in metabolic engineering and genome shuffling are paving the way for commercial-scale biological production of propionic acid (Gonzalez-Garcia et al., 2017).

Propiedades

IUPAC Name |

(2S,3S)-2-propan-2-yloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWATFVBWAQZGP-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)

![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)